molecular formula C18H24BClN2O4 B2858607 tert-Butyl 4-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate CAS No. 2377611-95-3

tert-Butyl 4-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate

Cat. No.: B2858607
CAS No.: 2377611-95-3
M. Wt: 378.66
InChI Key: ZITVEVJPIQPYOD-UHFFFAOYSA-N
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Description

Tert-Butyl 4-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a chloro group, a tetramethyl-1,3,2-dioxaborolan-2-yl group, and an indazole ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of an indazole derivative with a boronic acid derivative under palladium catalysis. The reaction conditions usually require a palladium catalyst, a base (such as potassium carbonate), and a suitable solvent (like toluene or water).

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The indazole ring can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can be performed to modify the functional groups.

  • Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized indazole derivatives.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Substituted indazole derivatives with different nucleophiles.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon and carbon-heteroatom bonds.

Biology: Indazole derivatives have shown biological activity, including antiviral, anti-inflammatory, and anticancer properties. The presence of the indazole ring in this compound suggests potential biological applications in drug discovery and development.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile building block for synthesizing active pharmaceutical ingredients (APIs).

Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes.

Mechanism of Action

The mechanism by which tert-Butyl 4-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate

  • Tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

  • Tert-Butyl (5-Chloro-2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Uniqueness: The uniqueness of tert-Butyl 4-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate lies in its specific structural features, such as the presence of the indazole ring and the tetramethyl-1,3,2-dioxaborolan-2-yl group. These features make it particularly suitable for certain types of chemical reactions and applications that other similar compounds may not be as effective in.

Properties

IUPAC Name

tert-butyl 4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BClN2O4/c1-16(2,3)24-15(23)22-14-9-11(8-13(20)12(14)10-21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITVEVJPIQPYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C(=O)OC(C)(C)C)C(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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